molecular formula C12H9N3S B8511151 3-(Pyridin-3-yl)-1H,3H-pyrrolo[1,2-c]thiazole-7-carbonitrile

3-(Pyridin-3-yl)-1H,3H-pyrrolo[1,2-c]thiazole-7-carbonitrile

Cat. No. B8511151
M. Wt: 227.29 g/mol
InChI Key: BHMGUWHKUWZTML-UHFFFAOYSA-N
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Description

3-(Pyridin-3-yl)-1H,3H-pyrrolo[1,2-c]thiazole-7-carbonitrile is a useful research compound. Its molecular formula is C12H9N3S and its molecular weight is 227.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Pyridin-3-yl)-1H,3H-pyrrolo[1,2-c]thiazole-7-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Pyridin-3-yl)-1H,3H-pyrrolo[1,2-c]thiazole-7-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H9N3S

Molecular Weight

227.29 g/mol

IUPAC Name

3-pyridin-3-yl-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-7-carbonitrile

InChI

InChI=1S/C12H9N3S/c13-6-9-3-5-15-11(9)8-16-12(15)10-2-1-4-14-7-10/h1-5,7,12H,8H2

InChI Key

BHMGUWHKUWZTML-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CN2C(S1)C3=CN=CC=C3)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3-Formyl-2-(3-pyridyl)-4-thiazolidinecarboxylic acid (10 g) is suspended in dichloromethane (15 cc) in a 50 cc three-necked flask equipped with a condenser, a dropping funnel, a magnetic stirrer, a thermometer and a gas-holder. Then triethylamine (4.8 g) is added at 20° C. A homogeneous colourless solution is obtained. This solution is added dropwise in the course of 50 minutes and at 25° C. to a stirred mixture of methanesulphonyl chloride (5.29 g) and dichloromethane (17 cc). 2-Chloroacrylonitrile (4.04 g) is then added quickly, followed at 20°-35° C. and over the course of one hour, by triethylamine (9.35 g) and dichloromethane (5 cc). The mixture is then refluxed for 50 minutes. After cooling, it is hydrolysed with water (12 cc). The organic phase is decanted and the aqueous phase extracted with dichloromethane. The organic extracts are combined and dried overnight over sodium sulphate. After filtering, the solvent is evaporated off under reduced pressure 20 mm Hg; 2.7 kPa) at 20° C. A crude product (9 g) is obtained, and is purified by chromatography on a column diameter 4.5 cm) containing silica (100 g) (0.063-0.2 mm), eluting with a mixture of ethyl acetate and dichloromethane. 7-Cyano-3-(3-pyridyl)-1H,3H-pyrrolo[1,2-c]thiazole (7.10 g) is thereby obtained in the form of light beige-coloured crystals m.p. 108° C. (yield 82.5% relative to the acid used).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step Two
Quantity
5.29 g
Type
reactant
Reaction Step Three
Quantity
17 mL
Type
solvent
Reaction Step Three
Quantity
4.04 g
Type
reactant
Reaction Step Four
Quantity
9.35 g
Type
reactant
Reaction Step Five
Quantity
5 mL
Type
solvent
Reaction Step Five
Name
Quantity
12 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

Triethylamine (4.67 g) is added to a suspension of 3-formyl-2-(3-pyridyl)-4-thiazolidinecarboxylic acid (10 g) in dichloromethane (15 cc) at a temperature close to 20° C. A clear light yellow solution is obtained. This solution is added dropwise in the course of 1 hour at 40° C. to a mixture of tosyl chloride (8.8 g) in dichloromethane (17 cc). The reaction mixture becomes homogeneous and orange-red in colour. 2-Chloroacrylonitrile (4.10 g) is then added quickly, followed, while the reaction medium is maintained at reflux, by triethylamine (9.37 g). The reaction mixture is maintained refluxing for a further 1 hour and 25 minutes. After cooling to room temperature, the reaction medium is hydrolysed with water (12 cc). The organic phase is decanted and the aqueous phase extracted with dichloromethane. The organic extracts are combined and dried overnight over sodium sulphate. After filtering, the solvent is evaporated under reduced pressure (20 mm Hg; 2.7 Pa) at 20° C. A crude product (11.11 g) is obtained, and is purified by chromatography on a column (diameter 4.5 cm) containing silica (100 g) (0.063-0.2 mm), eluting with a mixture of ethyl acetate and dichloromethane. 7-Cyano-3-(3-pyridyl)-1H,3H-pyrrolo[1,2-c]thiazole (8.36g) is thereby obtained in the form of light beige-coloured crystals, m.p. 110° C. (yield 88.4% relative to the acid used).
Quantity
4.67 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
8.8 g
Type
reactant
Reaction Step Two
Quantity
17 mL
Type
solvent
Reaction Step Two
Quantity
4.1 g
Type
reactant
Reaction Step Three
Quantity
9.37 g
Type
reactant
Reaction Step Four
Name
Quantity
12 mL
Type
solvent
Reaction Step Five

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